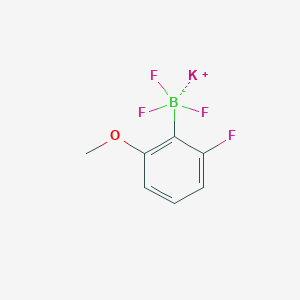

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

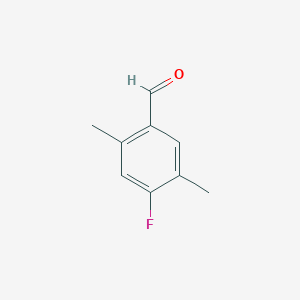

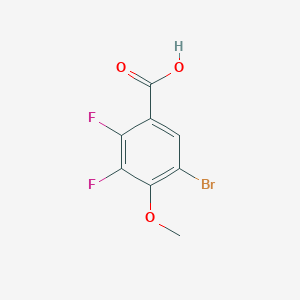

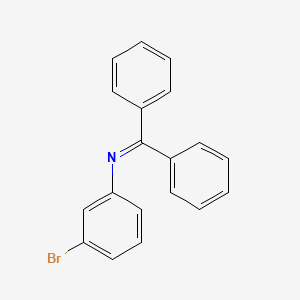

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate is a chemical compound with the molecular formula C7H6BF4KO . It is used in organic synthesis and as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom bonded to three fluorine atoms and a 2-fluoro-6-methoxyphenyl group . The potassium ion is associated with the complex but is not directly bonded to it .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 232.03 g/mol . The melting point and other physical properties are not available in the sources I found.科学的研究の応用

Applications in Organic Synthesis

Potassium trifluoro(organo)borates, including derivatives similar to Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate, have been demonstrated as highly stable and easily prepared organoboron compounds, showcasing versatile reactivity in organic synthesis. For instance, they have been efficiently utilized in the 1,4-additions to dehydroamino esters catalyzed by rhodium complexes, enabling the formation of alanine derivatives with a variety of amino protecting groups in good to high yields (L. Navarre, Sylvain Darses, & J. Genêt, 2004). This reaction exemplifies the potential of these compounds in synthesizing amino acid derivatives, which are fundamental in the development of pharmaceuticals and peptides.

Reactivity and Stability

Potassium trifluoro(organo)borates have been identified as promising alternatives to traditional organoboron reagents due to their enhanced reactivity and stability. They have shown interesting reactivity not only through the intermediate formation of difluoroboranes but also in transmetallation reactions with transition metals, being more reactive than boronic acids or esters in numerous reactions. This makes them valuable tools in cross-coupling reactions, a pivotal methodology in organic synthesis for constructing complex molecules (Sylvain Darses & Jean-Pierre Genet, 2003).

Enantioselective Synthesis

The utility of potassium trifluoro(organo)borates extends to enantioselective synthesis, where they have been employed in rhodium-catalyzed 1,4-additions to α,β-unsaturated esters to afford Michael adducts with high yields and enantiomeric excesses up to 96%. This highlights their role in the synthesis of chiral molecules, which are of significant interest in the pharmaceutical industry for the development of drugs with specific enantiomeric properties (L. Navarre, Mathieu Pucheault, Sylvain Darses, & J. Genêt, 2005).

作用機序

Target of Action

Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate, also known as POTASSIUM TRIFLUORO(2-FLUORO-6-METHOXYPHENYL)BORANUIDE, is primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organoboron reagents involved in these reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid surrogate . It interacts with its targets by transferring formally nucleophilic organic groups from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The compound affects the carbon-carbon bond formation in Suzuki-Miyaura cross-coupling reactions . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .

Result of Action

The result of the compound’s action is the successful formation of new carbon-carbon bonds in the target molecules . This enables the synthesis of a wide array of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. It is known to be stable in oxidative conditions . It should be stored away from oxidizing agents and kept in a cool, dry, and well-ventilated condition .

特性

IUPAC Name |

potassium;trifluoro-(2-fluoro-6-methoxyphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF4O.K/c1-13-6-4-2-3-5(9)7(6)8(10,11)12;/h2-4H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXODINMXYDSUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC=C1F)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF4KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis-[1-(2,3-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6359516.png)

![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)

![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)